molecular formula C4H2S B12543306 1,3-Butadiyne-1-thiol CAS No. 865888-13-7

1,3-Butadiyne-1-thiol

Cat. No.: B12543306
CAS No.: 865888-13-7
M. Wt: 82.13 g/mol
InChI Key: NXAGNSPEQPEWBV-UHFFFAOYSA-N
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Description

1,3-Butadiyne-1-thiol is an organic compound with the molecular formula C₄H₂S It is characterized by the presence of a thiol group (-SH) attached to a butadiyne backbone, which consists of two triple-bonded carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of butadiyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods: This process may utilize catalysts such as zinc and aluminum oxides or magnesium and silicon oxides to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Butadiyne-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under mild conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

1,3-Butadiyne-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-butadiyne-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in its role as a building block in organic synthesis and its interactions with biological molecules .

Comparison with Similar Compounds

    1,3-Butadiene: A related compound with a similar backbone but lacking the thiol group. It is widely used in the production of synthetic rubber and other polymers.

    2-Butyne-1-thiol: Another thiol-containing compound with a different carbon backbone, used in various chemical reactions and industrial applications.

Uniqueness: 1,3-Butadiyne-1-thiol is unique due to the presence of both a thiol group and a butadiyne backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

865888-13-7

Molecular Formula

C4H2S

Molecular Weight

82.13 g/mol

IUPAC Name

buta-1,3-diyne-1-thiol

InChI

InChI=1S/C4H2S/c1-2-3-4-5/h1,5H

InChI Key

NXAGNSPEQPEWBV-UHFFFAOYSA-N

Canonical SMILES

C#CC#CS

Origin of Product

United States

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